molecular formula C17H13N3O3S B5716015 N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No. B5716015
M. Wt: 339.4 g/mol
InChI Key: MHUKQMWLZWEZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has been extensively studied for its potential application in various scientific fields. This compound belongs to the class of benzothiazole derivatives and has shown promising results in inhibiting the activity of several enzymes and proteins.

Mechanism of Action

N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide inhibits the activity of enzymes and proteins by binding to their active sites. The compound has been shown to inhibit the activity of several enzymes and proteins, including cathepsin B, cathepsin L, beta-secretase, and viral proteases.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit cancer cell growth and proliferation, reduce beta-amyloid and tau protein aggregation in Alzheimer's disease, and inhibit viral replication in infectious diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is its high purity, which makes it suitable for use in various lab experiments. However, one of the limitations of N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide. One direction is to study the compound's potential application in other scientific fields, such as cardiovascular diseases and metabolic disorders. Another direction is to study the compound's potential application in combination with other drugs or therapies. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential side effects.

Synthesis Methods

The synthesis of N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide involves the reaction of 2-aminobenzothiazole and 2-chloro-N-(3-oxo-2,3-dihydrobenzoxazin-4-yl) acetamide in the presence of a base. The reaction yields N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide with a purity of more than 95%.

Scientific Research Applications

N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been studied for its potential application in various scientific fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been shown to inhibit the activity of several enzymes and proteins that are involved in cancer cell growth and proliferation. In neurodegenerative diseases, N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been studied for its potential to inhibit the activity of beta-amyloid and tau proteins, which are associated with Alzheimer's disease. In infectious diseases, N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has shown promising results in inhibiting the activity of viral proteases.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-15(19-17-18-11-5-1-4-8-14(11)24-17)9-20-12-6-2-3-7-13(12)23-10-16(20)22/h1-8H,9-10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUKQMWLZWEZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.